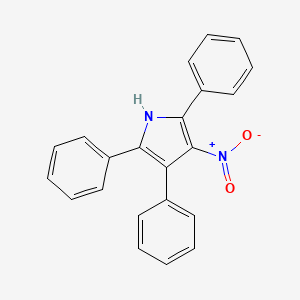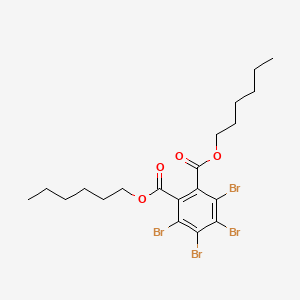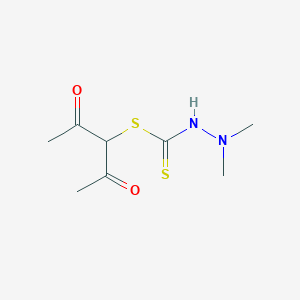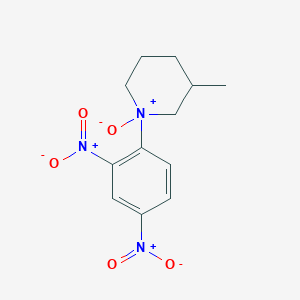
3-Nitro-2,4,5-triphenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2,4,5-triphenyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of three phenyl groups and a nitro group attached to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4,5-triphenyl-1H-pyrrole typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. The reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of an acid catalyst . Another method involves the reaction of benzil, ammonium acetate, and benzaldehyde under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitro-2,4,5-triphenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Aryl halides, palladium catalyst.
Major Products Formed:
Reduction: 3-Amino-2,4,5-triphenyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl derivatives.
Aplicaciones Científicas De Investigación
3-Nitro-2,4,5-triphenyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Nitro-2,4,5-triphenyl-1H-pyrrole largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The phenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function .
Comparación Con Compuestos Similares
2,4,5-Triphenyl-1H-pyrrole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrole: Lacks the phenyl groups, resulting in different biological and chemical properties.
2,4,5-Triphenylimidazole: Contains an imidazole ring instead of a pyrrole ring, leading to different reactivity and applications.
Uniqueness: 3-Nitro-2,4,5-triphenyl-1H-pyrrole is unique due to the combination of its nitro group and three phenyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
111029-14-2 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-nitro-2,4,5-triphenyl-1H-pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23-21(22)18-14-8-3-9-15-18/h1-15,23H |
Clave InChI |
GFBTWAULFIFZAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NC(=C2[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)



![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)


![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)




